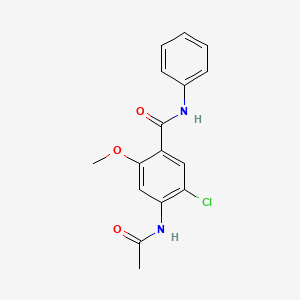![molecular formula C19H20N2O2 B4387258 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide
描述
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases. QNZ has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
作用机制
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide works by inhibiting the activity of a protein called NF-κB, which plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can reduce inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. In cancer cells, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can induce apoptosis (cell death) and inhibit cell proliferation. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
实验室实验的优点和局限性
One advantage of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it can have off-target effects, which may complicate data interpretation.
未来方向
There are several potential future directions for research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide. One area of interest is the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide as a cancer treatment, either alone or in combination with other therapies. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide may have potential as a treatment for autoimmune disorders and viral infections. Further research is needed to fully understand the potential of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in these areas.
科学研究应用
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-16-11-9-15(10-12-16)19(23)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANTDFJXUDYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)
![N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4387186.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387210.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)

![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)